molecular formula C20H22N2O5S B2990744 2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898412-12-9

2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2990744
CAS No.: 898412-12-9
M. Wt: 402.47
InChI Key: KANZNKMYSLFWLB-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a heterocyclic sulfonamide compound characterized by a fused pyrido-quinolinone core and a 2,5-dimethoxybenzenesulfonamide substituent.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-16-6-7-17(27-2)18(12-16)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZNKMYSLFWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide generally involves multi-step organic reactions:

  • Formation of the Pyridoquinoline Core: : Initial steps usually include the construction of the pyridoquinoline framework through cyclization reactions, often starting from readily available precursors like 2-aminobenzaldehydes.

  • Sulfonamide Group Introduction: : The sulfonamide functionality is typically introduced through sulfonation reactions using sulfonyl chlorides under basic conditions.

  • Methoxylation: : Methoxylation at the 2,5-positions is achieved through methylation reactions involving methyl iodide or dimethyl sulfate.

Industrial Production Methods: In industrial settings, large-scale synthesis would follow the same general synthetic steps but optimized for yield and cost-efficiency. Automation and continuous flow chemistry might be employed to streamline the process and ensure high purity of the final product.

Types of Reactions:

  • Oxidation: : The compound may undergo oxidation to modify the pyridoquinoline core, potentially forming quinoline derivatives.

  • Reduction: : Reduction reactions can be applied to alter the carbonyl group, possibly yielding alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: : Reagents like KMnO4 or CrO3 under acidic conditions.

  • Reduction: : Hydrogenation using Pd/C or reduction with LiAlH4.

  • Substitution: : Electrophilic aromatic substitution reagents such as halogens, nitro groups using reagents like Cl2, Br2, or HNO3 in appropriate solvents.

Major Products:

  • Oxidation: : Quinoline-3-ones.

  • Reduction: : Secondary or tertiary alcohols.

  • Substitution: : Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

The compound has several applications in scientific research due to its structural complexity:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition or receptor modulation.

  • Medicine: : Explored for therapeutic applications, particularly as antimicrobial or anticancer agents.

  • Industry: : Applied in material sciences for the development of organic semiconductors or dyes.

Mechanism of Action

2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide likely exerts its effects through interaction with biological macromolecules:

  • Molecular Targets: : May target specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Could influence signaling pathways, potentially leading to changes in cellular functions such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to three analogs from available literature (Table 1):

Compound Name Molecular Formula Molecular Weight Key Structural Features Source
2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide C₂₄H₂₅N₃O₅S 479.54 g/mol Hexahydropyrido-quinolinone core, 2,5-dimethoxybenzenesulfonamide Target Compound
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Benzodioxin-pyridine hybrid, dimethylaminomethylphenyl group
(2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide C₂₀H₁₇F₂N₃O₂S 409.43 g/mol Difluorophenyl-methanesulfonamide, pyrazole-quinoline scaffold
(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one C₁₂H₁₇NO₂ 207.27 g/mol Hexahydroquinolizinone core, hydroxyl and methano groups

Key Structural and Functional Differences

In contrast, the benzodioxin-pyridine hybrid in offers a planar, electron-rich system, while BP 1250’s quinolizinone () lacks sulfonamide functionality but shares a fused bicyclic framework.

Sulfonamide Substituents :

  • The 2,5-dimethoxybenzenesulfonamide group in the target compound differs from the methanesulfonamide in (BP 1247) and the absence of sulfonamides in BP 1250 (). Methoxy groups may enhance solubility and modulate electron density compared to fluorine atoms in BP 1247, which typically increase lipophilicity and metabolic stability.

The pyrazole in BP 1247 () could engage in π-π stacking or hydrogen bonding, whereas the target compound’s methoxy groups may influence steric bulk and electronic effects.

Biological Activity

The compound 2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be characterized by its unique molecular framework comprising:

  • Molecular Formula : C₁₉H₃₁N₃O₅S
  • Molecular Weight : 393.55 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes. The following sections detail these activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide compounds can inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies showed that compounds similar to the target molecule exhibited IC₅₀ values against breast cancer cell lines such as T-47D and MCF-7 ranging from 5.7 to 19 μM .

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms:

  • K_i values for CA I ranged from 49.3 to 6459 nM , CA II from 5.1 to 4171 nM , CA IX from 9.4 to 945.1 nM , and CA XII from 5.2 to 1159 nM .
  • The presence of a hydrophilic tail significantly enhanced inhibitory activity against CA IX and CA XII isoforms.

Antiviral Activity

Similar compounds have shown promising antiviral properties:

  • A series of studies indicated low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 strains . The structure–activity relationship (SAR) analyses suggested that modifications in the alkyl side chains could enhance antiviral potency.

Case Study 1: Anticancer Efficacy

A study exploring the anticancer efficacy of sulfonamide derivatives found that specific modifications in the molecular structure led to enhanced cytotoxicity against breast cancer cell lines. The most potent derivatives displayed significant cell growth inhibition with IC₅₀ values considerably lower than those of standard treatments.

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of benzenesulfonamide derivatives' enzyme inhibition profiles:

  • Compounds were tested against multiple CA isoforms with varying degrees of inhibition observed across different structural analogs.

Summary Table of Biological Activities

Activity TypeTargetK_i / IC₅₀ ValuesReference
AnticancerT-47D Cell Line19 μM
AnticancerMCF-7 Cell Line5.7 μM
Carbonic AnhydraseCA I49.3 - 6459 nM
Carbonic AnhydraseCA II5.1 - 4171 nM
Carbonic AnhydraseCA IX9.4 - 945.1 nM
Carbonic AnhydraseCA XII5.2 - 1159 nM
AntiviralHIV-1Low micromolar to subnanomolar

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